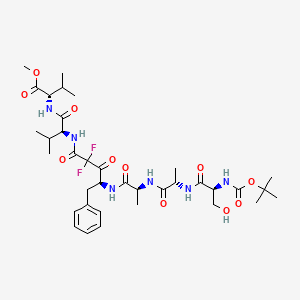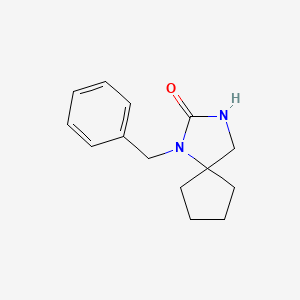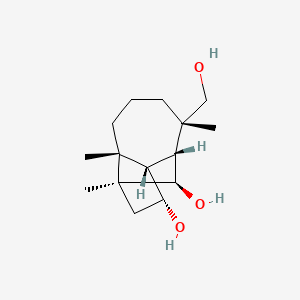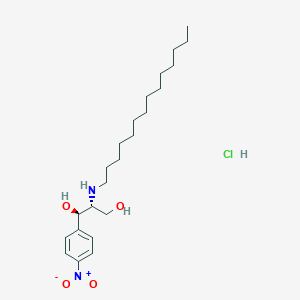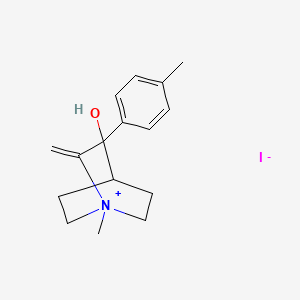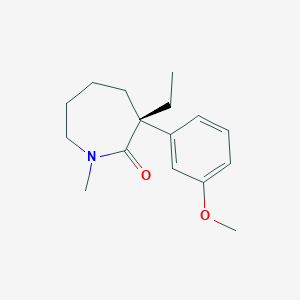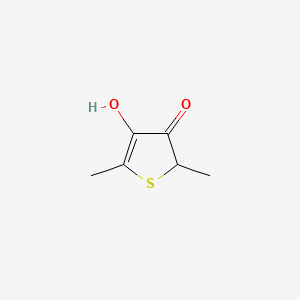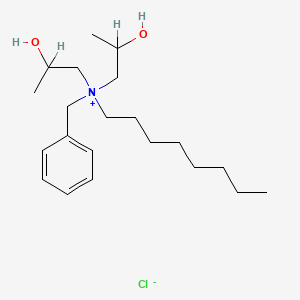![molecular formula C15H24 B12774245 1-Methyl-4-[(2S)-6-methylhept-5-en-2-yl]cyclohexa-1,3-diene CAS No. 73694-25-4](/img/structure/B12774245.png)
1-Methyl-4-[(2S)-6-methylhept-5-en-2-yl]cyclohexa-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-[(2S)-6-methylhept-5-en-2-yl]cyclohexa-1,3-diene, also known as γ-Curcumene, is an organic compound with the molecular formula C15H24 and a molecular weight of 204.3511 g/mol . This compound is a type of sesquiterpene, which is a class of terpenes consisting of three isoprene units. It is found in various essential oils and has a characteristic aromatic odor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[(2S)-6-methylhept-5-en-2-yl]cyclohexa-1,3-diene can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a linear sesquiterpene, under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid or phosphoric acid, to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound often involves the extraction and purification from natural sources, such as essential oils. The essential oils are subjected to fractional distillation to isolate the desired compound. Advanced techniques like gas chromatography can be used to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-4-[(2S)-6-methylhept-5-en-2-yl]cyclohexa-1,3-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into more saturated derivatives. Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution: Bromine (Br2) for halogenation reactions
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Aplicaciones Científicas De Investigación
1-Methyl-4-[(2S)-6-methylhept-5-en-2-yl]cyclohexa-1,3-diene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the fragrance and flavor industry due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-[(2S)-6-methylhept-5-en-2-yl]cyclohexa-1,3-diene involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes. The compound’s anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines .
Comparación Con Compuestos Similares
Similar Compounds
β-Curcumene: Another sesquiterpene with a similar structure but different stereochemistry.
α-Cuprenene: A related compound with a different substitution pattern on the cyclohexadiene ring.
2-Methyl-5-(prop-1-en-2-yl)cyclohexa-1,3-diene: A similar compound with a different alkyl substituent.
Uniqueness
1-Methyl-4-[(2S)-6-methylhept-5-en-2-yl]cyclohexa-1,3-diene is unique due to its specific stereochemistry and the presence of a methylheptenyl side chain. This structural uniqueness contributes to its distinct chemical reactivity and biological activities .
Propiedades
Número CAS |
73694-25-4 |
|---|---|
Fórmula molecular |
C15H24 |
Peso molecular |
204.35 g/mol |
Nombre IUPAC |
1-methyl-4-[(2S)-6-methylhept-5-en-2-yl]cyclohexa-1,3-diene |
InChI |
InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8,10,14H,5,7,9,11H2,1-4H3/t14-/m0/s1 |
Clave InChI |
NGIVKZGKEPRIGG-AWEZNQCLSA-N |
SMILES isomérico |
CC1=CC=C(CC1)[C@@H](C)CCC=C(C)C |
SMILES canónico |
CC1=CC=C(CC1)C(C)CCC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


